molecular formula C17H15F2N3O B2932505 1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-88-8

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2932505
CAS RN: 941987-88-8
M. Wt: 315.324
InChI Key: JXRSRTGNYVUHMY-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DIBMU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

One study focused on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine, leading to the production of indolo[3,2-c]quinolin-6-ones. This reaction involves a mechanism that includes the initial formation of a spiro compound, which rearranges via a sequential isocyanate ring opening and a cyclization process to a urea derivative. This urea derivative can be cyclized selectively to indolo[3,2-c]quinolin-6-one, highlighting a pathway for synthesizing complex urea derivatives (Bergman et al., 2003).

Another aspect of synthetic methodologies includes the design and synthesis of N-3,5-dimethylbenzyl-substituted urea derivatives evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research underscores the utility of urea derivatives in developing potent antiviral agents, demonstrating the compound's versatility in drug discovery (Sakakibara et al., 2015).

Chemical Properties and Interactions

Substituted diarylmethylamines have been studied for their stereospecific intramolecular electrophilic arylation of lithiated ureas, creating new stereogenic centers. This research provides insights into the chemical properties and potential synthetic applications of urea derivatives in creating chiral molecules with high enantiomeric purity (Clayden et al., 2007).

Biological Activities

The synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea have been explored, where derivatives photolyze in aqueous solutions to release free urea. This study is significant for understanding the photolysis reactions of urea derivatives and their potential applications in biological and chemical research (Wieboldt et al., 2002).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-22-10-15(11-5-2-3-8-16(11)22)21-17(23)20-9-12-13(18)6-4-7-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRSRTGNYVUHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

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